molecular formula C18H14N4O2S B2885462 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide CAS No. 953150-95-3

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2885462
CAS No.: 953150-95-3
M. Wt: 350.4
InChI Key: FUXXFMLPEAYXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core linked to a thiophene-2-carboxamide moiety via a phenyl bridge. This compound is of interest in medicinal chemistry due to structural similarities with kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-24-17-9-8-16-20-14(11-22(16)21-17)12-4-6-13(7-5-12)19-18(23)15-3-2-10-25-15/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXXFMLPEAYXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Chemical Properties

The substituents on the phenyl and heterocyclic rings critically influence electronic properties, solubility, and bioactivity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Yield (%)
Target Compound 6-Methoxyimidazo[1,2-b]pyridazine C19H16N4O2S ~376.4 Methoxy, thiophene-carboxamide N/A
T-IV-B () p-Tolylacryloyl C22H18N2O2S 374.5 Acryloyl, CH3 74
T-IV-H () 2-Nitrophenylacryloyl C21H15N3O4S 405.4 Nitro, acryloyl 63
Compound 2-(Trifluoromethyl)benzenesulfonamide C20H15F3N4O3S 448.4 Trifluoromethyl, sulfonamide N/A
Compound 4-Ethoxyphenylacetamide C23H22N4O3 402.4 Ethoxy, acetamide N/A

Key Observations :

  • Electron-Donating Groups (EDG) : Methoxy (Target Compound) and ethoxy () groups increase lipophilicity, favoring passive diffusion across biological membranes .
  • Carboxamide vs. Sulfonamide : The target compound’s thiophene-carboxamide is less polar than sulfonamide analogs (), suggesting differences in solubility and bioavailability .

Physicochemical Properties

Crystallinity and Stability
  • Crystalline Forms : and highlight the importance of crystalline forms (e.g., adipate salts in ) for stability and patentability. The target compound’s amorphous or crystalline status is unreported but could impact formulation .
  • Amorphous Forms : discusses amorphous co-precipitates, which may offer improved dissolution rates but lower stability compared to crystalline forms .
Spectroscopic Characterization
  • IR Data : The T-IV series () shows characteristic N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-S-C (~700 cm⁻¹) stretches, consistent with the target compound’s expected spectral profile .

Preparation Methods

Key Reaction Conditions:

  • Reagents : 3-amino-6-chloropyridazine, α-bromoacetophenone derivatives
  • Base : Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)
  • Solvent : Ethanol or dimethylformamide (DMF)
  • Temperature : 60–80°C for 12–24 hours

Example Protocol :

  • Combine 3-amino-6-chloropyridazine (1.0 equiv) and α-bromoacetophenone (1.2 equiv) in ethanol.
  • Add NaHCO₃ (2.0 equiv) and reflux at 80°C for 18 hours.
  • Cool, filter, and purify via column chromatography (ethyl acetate/hexane).
Yield Purity (HPLC) Key Intermediate
68% 95% 6-Chloroimidazo[1,2-b]pyridazine

Methoxy Group Introduction at Position 6

The 6-chloro substituent is replaced with a methoxy group via nucleophilic aromatic substitution (SNAr). This step requires harsh conditions due to the electron-deficient nature of the heterocycle.

Optimized Procedure :

  • Suspend 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in methanol.
  • Add sodium methoxide (NaOMe, 3.0 equiv) and heat at 120°C in a sealed tube for 24 hours.
  • Neutralize with dilute HCl and extract with dichloromethane.
Parameter Value
Reaction Time 24 h
Temperature 120°C
Yield 75%

Functionalization with Phenyl Group at Position 2

The phenyl group is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis to attach a boronic acid derivative to the imidazo[1,2-b]pyridazine core.

Representative Protocol :

  • Combine 6-methoxyimidazo[1,2-b]pyridazine (1.0 equiv), 4-bromophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv) in dioxane/water (4:1).
  • Heat at 90°C under nitrogen for 12 hours.
  • Isolate via aqueous workup and silica gel chromatography.
Catalyst Yield Purity
Pd(PPh₃)₄ 82% 98%

Synthesis of Thiophene-2-carboxamide Moiety

Thiophene-2-carboxylic acid is activated for amide coupling using standard carbodiimide chemistry.

Procedure Adapted from Benzo[b]thiophene Derivatives :

  • Dissolve thiophene-2-carboxylic acid (1.2 equiv) in DMF.
  • Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and stir at 0°C for 10 minutes.
  • Add 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline (1.0 equiv) and stir at room temperature for 12 hours.
  • Purify via extraction and chromatography.
Coupling Agent Yield Reaction Time
EDC·HCl/HOBt 73% 12 h

Final Assembly and Optimization

The coupling of the phenyl-functionalized imidazo[1,2-b]pyridazine with thiophene-2-carboxamide is achieved under mild conditions to prevent decomposition.

Critical Parameters :

  • Solvent : DMF or dichloromethane
  • Base : Triethylamine (TEA)
  • Temperature : 0°C to room temperature

Scale-Up Considerations :

  • Replace chromatography with recrystallization (ethanol/water) for industrial production.
  • Monitor reaction progress via LC-MS to minimize byproducts.

Analytical Characterization

Rigorous validation ensures structural fidelity and purity:

Techniques :

  • ¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
  • LC-MS : Verifies molecular ion ([M+H]⁺ = 407.4 g/mol).
  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

Representative Data :

Analytical Method Key Signal
¹H NMR (DMSO-d₆) δ 8.62 (s, 1H, imidazo-H), 7.89 (d, 2H, phenyl-H)
LC-MS Retention Time 6.2 min

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (typically 60–100°C), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours). Multi-step protocols often involve coupling imidazo[1,2-b]pyridazine intermediates with thiophene-2-carboxamide derivatives via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions. Reaction progress is monitored using thin-layer chromatography (TLC) and validated via 1^1H NMR to confirm intermediate formation .
  • Table 1 : Synthesis Parameters and Their Impact
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher yields at 100°C
SolventDMF or DMSOEnhances solubility
CatalystPd(PPh3_3)4_4Reduces side products

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming structural integrity, particularly for distinguishing methoxy and aromatic protons (e.g., δ 3.8–4.0 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 388.427 for related analogs) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). To address this:
  • Perform dose-response curves across multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity.
  • Use molecular docking studies to predict binding affinities to targets like kinases or GPCRs, correlating computational data with experimental IC50_{50} values .
  • Validate solubility and stability in assay buffers using dynamic light scattering (DLS) or LC-MS stability tests .

Q. What strategies are recommended for resolving crystallographic data discrepancies during structural elucidation?

  • Methodological Answer :
  • Use the SHELX suite (e.g., SHELXL for refinement) to resolve phase problems in X-ray crystallography. For twinned crystals, employ twin refinement protocols in SHELXL .
  • Validate hydrogen bonding and π-π stacking interactions using Mercury software, comparing experimental data with DFT-optimized geometries .
  • Cross-reference with NMR-derived distance restraints (NOESY) to confirm stereochemistry .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models enhance the design of analogs with improved potency?

  • Methodological Answer :
  • Develop 3D-QSAR models using CoMFA or CoMSIA to correlate electronic (e.g., methoxy substituent effects) and steric features with biological activity.
  • Optimize logP values (target range: 2–4) to balance solubility and membrane permeability, guided by molecular dynamics simulations .
  • Synthesize analogs with substituents at the 4-phenyl position (e.g., fluoro or trifluoromethyl groups) to test predicted activity enhancements .

Data Contradiction Analysis

Q. How should conflicting thermal stability data (e.g., DSC vs. TGA) be interpreted?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) but may miss decomposition events.
  • Thermogravimetric Analysis (TGA) : Measures mass loss due to decomposition but lacks resolution for overlapping events.
  • Resolution : Combine both techniques with isothermal stability studies (e.g., 40°C/75% RH for 4 weeks) to distinguish melting from degradation .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50_{50} against targets like EGFR or Aurora kinases.
  • Cellular Apoptosis Assays : Employ flow cytometry with Annexin V/PI staining to quantify apoptosis in cancer cell lines .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.